molecular formula C18H10 B1663964 1-Ethynylpyrene CAS No. 34993-56-1

1-Ethynylpyrene

Cat. No. B1663964
Key on ui cas rn: 34993-56-1
M. Wt: 226.3 g/mol
InChI Key: VEBUBSLYGRMOSZ-UHFFFAOYSA-N
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Patent
US08137821B2

Procedure details

1.5 g (5.28 mmol) of Dimethylhydroxymethyl-9-pyrenylacetylene and 222 mg (5.54 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 26 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.67 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 1-pyrenylethyne as an orange-color solid (0.69 g, yield: 58%).
Name
Dimethylhydroxymethyl-9-pyrenylacetylene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[C:14]2[C:16]3=[C:17]4[C:7]([CH:8]=[CH:9][CH:10]=[C:11]4[CH:12]=[CH:13]2)=[C:6](C#CCO)[CH:5]=[C:4]3C=1C.[OH-].[Na+].[C:25]1(C)C=CC=C[CH:26]=1>>[C:6]1([C:25]#[CH:26])[C:5]2[C:12]3=[C:13]4[C:14](=[CH:16][CH:4]=2)[CH:15]=[CH:2][CH:1]=[C:8]4[CH:9]=[CH:10][C:11]3=[CH:17][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Dimethylhydroxymethyl-9-pyrenylacetylene
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(C2=CC(=C3C=CC=C4C=CC(=C1)C2=C43)C#CCO)C
Name
Quantity
222 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure by an evaporator
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (Hexane/AcOEt=10/1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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